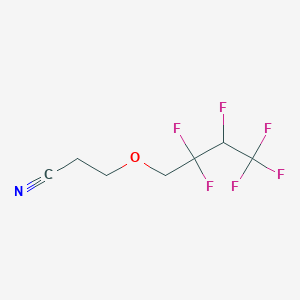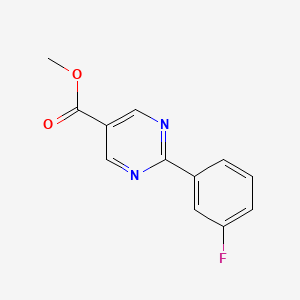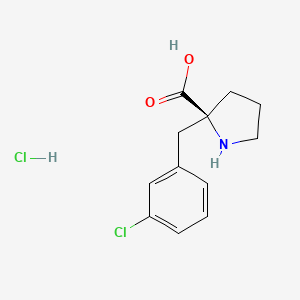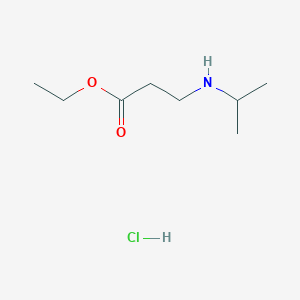
3-(2,2,3,4,4,4-Hexafluorobutoxy)propionitrile, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,3,4,4,4-Hexafluorobutoxy)propionitrile, also known as 3-HFBPN, is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound with a wide range of uses, from its use as a solvent in chemical synthesis to its applications in biochemistry and physiology. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 3-HFBPN.
Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Toxicity Studies
Polyfluoroalkyl chemicals, including compounds like 3-(2,2,3,4,4,4-hexafluorobutoxy)propionitrile, have been the subject of environmental research due to their persistence and potential toxicity. Studies have focused on the microbial degradation of polyfluoroalkyl chemicals to understand their environmental fate. Microbial degradation pathways, half-lives, and the formation of perfluoroalkyl acids (PFAAs) from precursors are critical for evaluating environmental impacts. These compounds, due to their strong carbon-fluorine bonds, resist typical degradation processes, leading to concerns about their accumulation and effects in the environment (Liu & Avendaño, 2013).
Novel PFAS Alternatives and Health Risks
With the increasing regulation of well-known perfluorinated compounds like PFOA and PFOS, attention has shifted to novel per- and polyfluoroalkyl substances (PFAS), which might include 3-(2,2,3,4,4,4-hexafluorobutoxy)propionitrile or its derivatives. These alternatives are being studied for their environmental distribution, persistence, and potential health risks. Early research indicates that these new compounds might pose comparable or even more severe health risks than their predecessors, necessitating further toxicological studies to confirm their safety (Wang et al., 2019).
Removal and Treatment Technologies
The environmental persistence and potential toxicity of PFAS, including possible derivatives of 3-(2,2,3,4,4,4-hexafluorobutoxy)propionitrile, have prompted research into effective removal and treatment technologies. Novel treatment approaches, such as advanced adsorption techniques, high-pressure membrane filtrations, and degradation technologies, are being explored for their effectiveness in removing these contaminants from water and wastewater. Conventional treatment methods are generally ineffective against PFAS, highlighting the need for innovative solutions to address the challenges posed by these "forever chemicals" (Vakili et al., 2021).
Immunotoxicity and Public Health Implications
The immunotoxicity of perfluorinated compounds, potentially including derivatives of 3-(2,2,3,4,4,4-hexafluorobutoxy)propionitrile, is an area of growing concern. Evidence suggests that PFCs may affect both cell-mediated and humoral immunity, leading to decreased immune responses and increased vulnerability to infections and diseases. These findings underscore the importance of understanding the immunological effects of PFCs to assess their potential risks to human health and guide regulatory actions (Corsini et al., 2014).
Eigenschaften
IUPAC Name |
3-(2,2,3,4,4,4-hexafluorobutoxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F6NO/c8-5(7(11,12)13)6(9,10)4-15-3-1-2-14/h5H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBVKWSTVYTUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(C(F)(F)F)F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,3,4,4,4-Hexafluoro-butoxy)-propionitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)
![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)
![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)


![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)







